molecular formula C15H19N3O3S B2474095 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034411-17-9

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2474095
CAS No.: 2034411-17-9
M. Wt: 321.4
InChI Key: HPVJFYLUFHYMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a fused indenyl moiety linked to a methylated pyrazole ring via a methylene bridge. Its sulfonamide group contributes to hydrogen-bonding capabilities, a critical feature for enzyme inhibition .

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(19,20)17-11-15(21-2)7-12-5-3-4-6-13(12)8-15/h3-6,9-10,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJFYLUFHYMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Its chemical structure can be represented as follows:

Chemical Formula C14H18N4O2S\text{Chemical Formula C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in inflammatory pathways. For instance, they have shown inhibitory effects on p38 MAPK pathways, which are crucial in the signaling processes leading to inflammation and cancer progression .
  • Anticancer Activity : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Inhibition of TNF-alphaReduces TNF-alpha release in inflammatory models
Kinase inhibitionInhibits p38 MAPK pathway
Cell cycle arrestCauses G2/M phase arrest in cancer cells

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

  • Anticancer Properties : A study on a related pyrazole compound demonstrated potent cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound induced apoptosis through caspase activation and disrupted microtubule formation .
  • Inflammation Models : In animal models of inflammation, pyrazole derivatives exhibited significant reductions in inflammatory markers, demonstrating their potential as therapeutic agents for conditions like rheumatoid arthritis .
  • Comparative Studies : Comparative analysis with standard anti-inflammatory drugs showed that certain pyrazole derivatives had superior efficacy in inhibiting cytokine release at lower concentrations than conventional treatments .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant activity against various bacterial strains. The specific structural features of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide may enhance its efficacy against resistant strains.

Anticancer Potential

Recent studies have focused on sulfonamide derivatives as anticancer agents. For instance, compounds that incorporate pyrazole and sulfonamide moieties have shown promise in inhibiting tumor cell growth. The mechanism often involves interference with metabolic pathways essential for cancer cell proliferation.

Enzyme Inhibition

Sulfonamides can act as inhibitors for various enzymes involved in disease pathways. The unique structure of this compound allows it to bind to active sites of target enzymes, potentially leading to therapeutic effects in conditions like diabetes and hypertension.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonamide derivatives, including N-(substituted phenyl) analogs. The results indicated that compounds with similar structural features to this compound exhibited MIC values significantly lower than traditional antibiotics against multi-drug resistant strains .

Case Study 2: Anticancer Activity

In a series of experiments designed to assess the anticancer properties of sulfonamide derivatives, N-(substituted pyrazoles) were synthesized and tested against various cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks the piperidine and naphthamide groups present in BuChE inhibitors (e.g., 4TPK, 5NN0), which are critical for nanomolar-level inhibition .

Binding Affinities and Enzymatic Inhibition

While direct data for the target compound is unavailable, analogues provide insights:

  • BuChE Inhibition : The co-crystallized inhibitor in PDB 5NN0 shows a Glide docking score of −9.2, outperforming natural metabolites like lichen secondary metabolites (docking scores: −6.5 to −8.0) .
  • AChE Interaction : Indenyl-pyrazole derivatives generally exhibit lower AChE affinity compared to donepezil (PDB: 6O4W), a clinical AChE inhibitor .

Q & A

Q. What are the standard synthetic routes and critical reaction parameters for this compound?

The synthesis typically involves multi-step reactions:

  • Sulfonamide coupling : Reacting a pyrazole-sulfonyl chloride intermediate with a substituted indenylmethylamine under anhydrous conditions (e.g., THF or DCM) with a base like triethylamine to facilitate nucleophilic substitution .
  • Critical parameters : Temperature (often 0–25°C to prevent side reactions), pH control (neutral to slightly basic), and stoichiometric ratios (1:1 amine-to-sulfonyl chloride) to maximize yield .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly for the methoxy and dihydroindenyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion) .
  • IR spectroscopy : Identification of sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) groups .

Q. What key structural features influence its biological activity?

  • Sulfonamide moiety : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding .
  • Methoxy group : Modulates lipophilicity and electronic effects, potentially improving membrane permeability .
  • Pyrazole ring : Contributes to π-π stacking interactions in receptor binding .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguities in stereochemistry .
  • Dynamic effects : Use variable-temperature NMR to account for conformational flexibility in the dihydroindenyl group .
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra .

Q. What strategies optimize sulfonamide coupling reaction yields?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity .
  • Catalyst screening : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling .
  • In-situ monitoring : TLC or inline IR spectroscopy to track reaction progress and quench at completion .

Q. How does the methoxy group in the indene moiety affect reactivity and bioactivity?

  • Electronic effects : The electron-donating methoxy group stabilizes adjacent carbocations, influencing electrophilic substitution pathways .
  • Bioactivity impact : Enhances binding to hydrophobic pockets in target proteins (e.g., kinases) compared to non-methoxy analogs .

Q. What computational approaches predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes like cyclooxygenase-2 .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values from enzyme inhibition assays .

Q. How to design stability studies under varied pH/temperature conditions?

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide cleavage in acidic conditions) .

Q. How does intramolecular hydrogen bonding affect pharmacological properties?

  • Stabilization : Hydrogen bonding between the sulfonamide NH and methoxy oxygen increases conformational rigidity, enhancing target selectivity .
  • Experimental analysis : Use NOESY NMR to detect proximity between protons involved in hydrogen bonding .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Sulfonamide Coupling

ParameterOptimal ConditionImpact on Yield
Temperature0–25°CPrevents hydrolysis
SolventAnhydrous THF/DCMEnhances nucleophilicity
BaseTriethylamine (1.1 eq)Neutralizes HCl byproduct

Q. Table 2. Comparison with Analogous Compounds

CompoundStructural DifferenceBioactivity (IC₅₀)
Target compound Methoxy group12 nM (COX-2)
Non-methoxy analogH instead of OCH₃85 nM (COX-2)
Trifluoromethyl-substituted analogCF₃ instead of CH₃8 nM (COX-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.